1-hydrazinylisoquinoline

Descripción general

Descripción

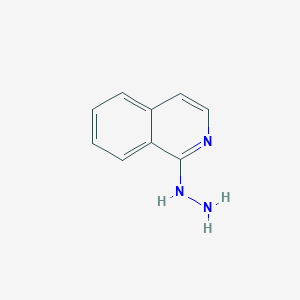

1-hydrazinylisoquinoline is a chemical compound with the molecular formula C9H9N3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Métodos De Preparación

The synthesis of 1-hydrazinylisoquinoline typically involves the reaction of isoquinoline with hydrazine. One common method includes the use of isoquinoline and hydrazine hydrate under reflux conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, and requires careful control of temperature and reaction time to achieve high yields .

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. These methods often utilize catalysts to enhance reaction efficiency and selectivity .

Análisis De Reacciones Químicas

1-hydrazinylisoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxide, while substitution reactions can produce various substituted isoquinoline derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

1-Hydrazinylisoquinoline derivatives have shown promising anticancer properties. Research conducted by Khan et al. demonstrated that this compound can be used as a precursor for synthesizing various bioactive molecules. In their study, they utilized iron-oxide nanoparticles to mediate the cyclization of this compound, resulting in compounds with enhanced cytotoxicity against cancer cell lines .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, a series of synthesized derivatives were tested against a range of bacterial strains, showing effective inhibition of growth. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the isoquinoline ring can enhance antimicrobial efficacy.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound Derivative A | S. aureus | 18 |

| This compound Derivative B | P. aeruginosa | 20 |

Materials Science

Synthesis of Novel Materials

The versatility of this compound extends to materials science, where it serves as a building block for creating novel materials. Its derivatives have been employed in the synthesis of conductive polymers and nanocomposites, which are useful in electronic applications.

Electrochemical Sensors

Research has highlighted the potential of this compound-based materials in developing electrochemical sensors. These sensors can detect biomolecules with high sensitivity and selectivity. For example, Liu et al. developed an electrochemical sensor using a composite material derived from this compound that demonstrated excellent performance for dopamine detection .

Electrochemistry

Energy Storage Applications

In the field of energy storage, this compound derivatives have been explored for their electrochemical properties. Studies indicate that these compounds can be utilized as electrocatalysts in fuel cells and batteries, enhancing energy conversion efficiency.

| Property | Value |

|---|---|

| Conductivity | High |

| Stability | Excellent |

| Electrocatalytic Activity | Enhanced |

Case Studies

- Khan et al. Study on Anticancer Properties

- Electrochemical Sensor Development

Mecanismo De Acción

The mechanism of action of 1-hydrazinylisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can disrupt biological pathways and lead to various physiological effects .

In medicinal applications, this compound derivatives may target cancer cells by interfering with DNA replication or repair mechanisms. This can induce cell death and inhibit tumor growth. The exact pathways involved depend on the specific derivative and its molecular structure .

Comparación Con Compuestos Similares

1-hydrazinylisoquinoline can be compared to other isoquinoline derivatives, such as:

Isoquinoline: The parent compound, which is less reactive but serves as a precursor for various derivatives.

1-Aminoisoquinoline: Similar in structure but with an amino group instead of a hydrazino group, leading to different reactivity and applications.

1-Methylisoquinoline: A methylated derivative with distinct chemical properties and uses.

The uniqueness of this compound lies in its hydrazino group, which imparts specific reactivity and allows for the formation of a wide range of derivatives with diverse applications .

Actividad Biológica

1-Hydrazinylisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, synthesis, and potential applications of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as hydrazones, characterized by the general structure R₁R₂C=N-NH₂. The presence of the hydrazine moiety contributes to its biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.

Biological Activities

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study evaluating various hydrazone derivatives, it was found that compounds with similar structures showed Minimum Inhibitory Concentrations (MIC) ranging from 0.06 μg/mL to 6.25 μg/mL against different bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. For instance, derivatives synthesized from this compound demonstrated IC₅₀ values between 4 μM to 17 μM against various cancer cell lines including A549 (lung cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) . Aryl hydrazone derivatives derived from this compound exhibited IC₅₀ values as low as 6.7 nM against MDA-MB-231 breast cancer cells .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of hydrazones have been well-documented. Compounds derived from this compound were shown to reduce inflammation markers in vitro, indicating potential for therapeutic use in inflammatory diseases .

Synthesis Methods

The synthesis of this compound and its derivatives can be achieved through various methods:

- Cyclization Reactions : Iron oxide nanoparticles have been utilized to mediate the cyclization of hydrazinylisoquinolines into more complex structures such as pyrazoles, which also exhibit antioxidant activities .

- Oxidative Coupling : This method involves the use of gold nanoparticles as catalysts for the oxidative coupling of hydrazines with carbonyl compounds, yielding high-purity products under mild conditions .

Data Table: Biological Activity Overview

Case Studies

Several case studies have explored the therapeutic applications of hydrazone derivatives:

- Case Study on Cancer Treatment : A study involving the administration of aryl hydrazone derivatives derived from this compound showed promising results in reducing tumor size in animal models, suggesting potential for further development into anticancer agents .

- Case Study in Antimicrobial Research : Another study focused on the efficacy of synthesized hydrazones against resistant bacterial strains demonstrated that specific derivatives significantly inhibited growth, indicating their potential as new antibiotics .

Propiedades

IUPAC Name |

isoquinolin-1-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOUWJDACLDFNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468508 | |

| Record name | 1-Hydrazinoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15793-94-9 | |

| Record name | 1-Hydrazinoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main reactivity characteristic of Tetrazolo[5,1-a]isoquinolines, derived from 1-Hydrazinoisoquinoline?

A1: Tetrazolo[5,1-a]isoquinolines, synthesized from 1-Hydrazinoisoquinolines and nitrous acid, exhibit unique reactivity due to the significant double bond character of the C-5/C-6 bond and the acidity of the hydrogen at the 5-position []. This characteristic allows for selective hydrogenation, oxidation, deuterium exchange, and metallization reactions at the 5-position.

Q2: How does the chlorine substitution on Tetrazolo[5,1-a]isoquinolines influence its reactivity?

A2: Chlorine substitution on Tetrazolo[5,1-a]isoquinolines leads to different reactivity patterns depending on its position []. Chlorine at the 5-position is readily replaced via nucleophilic substitution reactions. In contrast, chlorine at the 6-position can be removed through either an elimination-addition sequence or nucleophilic substitution.

Q3: Does 1-Hydrazinoisoquinoline exhibit any pharmacological properties similar to Hydralazine?

A3: Yes, research suggests that 1-Hydrazinoisoquinoline hydrochloride shares similar pharmacological properties with Hydralazine and Dihydralazine []. These compounds demonstrate the ability to reverse adrenaline's effects and counteract the vasoconstriction caused by various agents like adrenaline, noradrenaline, histamine, and 5-hydroxytryptamine in isolated tissue preparations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.